6-O-Triisopropylsilyl-D-glucal

Description

Significance of Glucals as Chiral Synthons in Carbohydrate Chemistry and Beyond

D-glucal, a 1,2-unsaturated sugar derivative of D-glucose, serves as a cornerstone in synthetic organic chemistry. medchemexpress.comresearchgate.net These compounds are highly valued as chiral building blocks for the synthesis of a wide array of molecules, including pharmaceuticals, natural products, and other biologically significant compounds. medchemexpress.comresearchgate.net The enol ether functionality within the glucal structure provides a reactive site for various chemical transformations, making them indispensable starting materials for creating diverse and complex molecular architectures. researchgate.netontosight.ai Their utility extends to the synthesis of oligosaccharides, 2-deoxy sugars, and C-glycosides, underscoring their importance in glycobiology and medicinal chemistry. researchgate.netchemimpex.com

Strategic Role of Triisopropylsilyl (TIPS) Protecting Group in Glucal Chemistry

In the multi-step synthesis of complex molecules derived from carbohydrates, the selective protection and deprotection of hydroxyl groups is a critical strategy. numberanalytics.com Silyl (B83357) ethers, such as those formed with the triisopropylsilyl (TIPS) group, are widely employed for this purpose. nih.govbeilstein-journals.org The TIPS group is particularly valued for its substantial steric bulk, which can influence the stereochemical outcome of reactions, and its stability under a range of reaction conditions. beilstein-journals.orgontosight.ai It offers a balance of being robust enough to withstand various synthetic transformations while being removable under specific and often mild conditions, such as with fluoride (B91410) ions or acidic treatment. numberanalytics.comontosight.ai This orthogonality to other common protecting groups like acyl and benzyl (B1604629) ethers makes it a strategic tool in the chemist's arsenal. nih.govbeilstein-journals.org The introduction of a TIPS group can also enhance the solubility of the carbohydrate derivative in organic solvents. chemimpex.com

Scope and Research Significance of 6-O-Triisopropylsilyl-D-glucal as a Versatile Intermediate

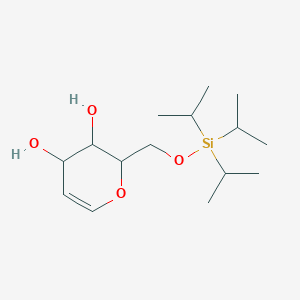

This compound is a specifically protected glucal derivative where the primary hydroxyl group at the C-6 position is masked by a TIPS ether. chemimpex.combiosynth.com This selective protection leaves the secondary hydroxyl groups at C-3 and C-4 available for further functionalization, making it a highly versatile intermediate. chemimpex.com Its applications are widespread, serving as a key building block in the synthesis of complex carbohydrates, glycosides, and glycoproteins. chemimpex.com The presence of the bulky TIPS group at the C-6 position can influence the conformation of the pyranose ring and the stereoselectivity of reactions at other positions. This derivative is instrumental in the design of glycosylated drugs, where it can enhance bioavailability and stability. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZHAYQIZWKLNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 6 O Triisopropylsilyl D Glucal

Glycosylation Reactions and Stereochemical Control

6-O-Triisopropylsilyl-D-glucal serves as a versatile precursor in the synthesis of a wide array of glycosidic structures. The double bond between C-1 and C-2 renders it a key starting material for introducing diverse functionalities at these positions, leading to the formation of 2-deoxy- and 2,3-unsaturated glycosides.

O-Glycosylation Pathways and Anomeric Selectivity

The activation of the enol ether system in this compound, often with an electrophilic reagent, initiates O-glycosylation. The subsequent attack by an alcohol nucleophile can, in principle, lead to the formation of either α- or β-glycosides. The anomeric selectivity of these reactions is a complex interplay of factors including the nature of the promoter, the solvent, and the protecting groups on the glycal donor.

In one specific instance involving the oxidative glycosylation of the related 3,4-di-O-benzyl-6-O-triisopropylsilyl-D-glucal with allyl alcohol, the reaction primarily yielded the 2-hydroxy-α-D-mannopyranoside. However, a minor amount (7%) of the corresponding 2-hydroxy-β-D-glucopyranoside was also isolated, highlighting that while high stereoselectivity can be achieved, mixtures of anomers are possible. datapdf.com

The stereochemical outcome is often rationalized by the mechanism of glycal activation. For instance, epoxidation of the glucal followed by nucleophilic opening of the resulting 1,2-anhydrosugar is a common strategy. The stereoselectivity of the nucleophilic attack is then governed by the stereoelectronics of the oxocarbenium ion intermediate that is formed. acs.org The bulky silyl (B83357) groups can influence the conformation of this intermediate, thereby directing the incoming nucleophile. beilstein-journals.org For example, glucosyl donors with bulky silyl groups at the 2, 3, and 4 positions have been shown to adopt a ³S₁ conformation, leading to the preferential formation of β-glucosides. beilstein-journals.org

C-Glycosylation Reactions and Stereo-/Regioselective Carbon-Carbon Bond Formation

The formation of a carbon-carbon bond at the anomeric center, known as C-glycosylation, is a powerful tool for the synthesis of stable glycomimetics. This compound and its derivatives are valuable substrates for these transformations.

Palladium-catalyzed cross-coupling reactions represent a highly efficient method for the synthesis of C-aryl and C-alkenyl glycosides from glycals. While direct examples with this compound are not extensively documented, the closely related 3,4,6-tri-O-(triisopropylsilyl)-D-glucal has been successfully employed in these reactions.

A key strategy involves the conversion of the glycal to a more reactive derivative, such as a 1-iodoglucal. For instance, 3,4,6-tri-O-(triisopropylsilyl)-D-glucal can be metalated at the C-1 position with tert-butyllithium (B1211817) and subsequently trapped with iodine to furnish 1-iodo-3,4,6-tri-O-(triisopropylsilyl)-D-glucal in high yield. cdnsciencepub.com This iodo derivative serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions. The coupling of this iodoglucal with various arylboronic acids (ArB(OH)₂) or their esters, as well as with zincated aromatic species (ArZnCl), in the presence of a palladium catalyst, provides access to a range of C-aryl glucals in good yields. cdnsciencepub.com

The general scope of this reaction is broad, allowing for the introduction of various aromatic and heteroaromatic moieties at the anomeric position with high regioselectivity. The stereoselectivity of subsequent transformations of the resulting C-glycals, such as hydrogenation or dihydroxylation, can then be controlled to afford either α- or β-2-deoxy-C-glycosides. nih.gov

| Aryl Boronic Acid/Ester | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 1-Phenyl-3,4,6-tri-O-(triisopropylsilyl)-D-glucal | Good |

| 4-Methylphenylboronic acid | 1-(4-Methylphenyl)-3,4,6-tri-O-(triisopropylsilyl)-D-glucal | Good |

| 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-3,4,6-tri-O-(triisopropylsilyl)-D-glucal | Good |

The direct addition of organometallic reagents to glycals or their derivatives provides another avenue for C-glycosylation. The C-1 position of silylated glycals can be deprotonated with strong bases like organolithium reagents to form a vinyllithium (B1195746) species. This nucleophilic intermediate can then be trapped with various electrophiles.

A notable example is the metalation of 3,4,6-tri-O-(triisopropylsilyl)-D-glucal with tert-butyllithium at low temperatures. cdnsciencepub.com The resulting vinyllithium intermediate has been successfully trapped with tributyltin chloride (n-Bu₃SnCl) to yield the corresponding 1-stannylglucal. cdnsciencepub.com This stannylated derivative can then participate in Stille cross-coupling reactions.

The addition of organolithium reagents to glycal-derived epoxides has also been explored. researchgate.net These reactions typically proceed with high regio- and stereoselectivity, often leading to the formation of 2,3-unsaturated C-glycosides through an anti-1,2-addition pathway. researchgate.netwikipedia.org

Influence of the Triisopropylsilyl Group on Reactivity and Stereoselectivity in Glycosylations

The triisopropylsilyl (TIPS) group at the C-6 position exerts a significant influence on the reactivity and stereoselectivity of glycosylation reactions through a combination of steric and electronic effects.

Steric Effects: The sheer bulk of the TIPS group can direct the approach of incoming reagents. In the context of O-glycosylation, this steric hindrance can influence the facial selectivity of the attack on the oxocarbenium ion intermediate, potentially favoring the formation of one anomer over the other. For instance, the presence of bulky silyl groups can shield one face of the pyranose ring, leading to enhanced stereoselectivity. beilstein-journals.org

Electronic Effects: Silyl ethers are generally considered to be less electron-withdrawing than ester protecting groups like acetyl or benzoyl, but also less electron-donating than benzyl (B1604629) ethers. This electronic nature affects the reactivity of the glycosyl donor; silylated donors are typically more reactive than their acylated counterparts, a phenomenon often referred to as the "armed-disarmed" principle. beilstein-journals.orgnih.gov The presence of multiple bulky silyl groups can even lead to "superarmed" donors with exceptionally high reactivity. beilstein-journals.org This enhanced reactivity is partly attributed to the ability of bulky silyl groups to induce a conformational change in the sugar ring, making it more prone to reaction. beilstein-journals.org

Conformational Influence: The TIPS group can influence the conformational equilibrium of the pyranose ring and its side chain. Specifically, the conformation of the C5-C6 bond (gg, gt, tg rotamers) can impact the stability of the transient oxocarbenium ion. It has been shown that a 6-O-(tri-isopropylsiloxy) substituent favors the gauche-gauche (gg) conformation, which in turn stabilizes the oxocarbenium ion, leading to a higher degree of Sₙ1-like character in the glycosylation reaction and favoring the formation of the α-anomer. nih.govresearchgate.net This conformational locking can suppress the formation of byproducts like those arising from Ferrier rearrangement. beilstein-journals.org

| Effect | Description | Impact on Reactivity/Selectivity |

|---|---|---|

| Steric Hindrance | The large size of the TIPS group can block one face of the pyranose ring. | Can enhance anomeric selectivity by directing nucleophilic attack. |

| Electronic Nature | Silyl ethers are more "arming" than acyl groups. | Increases the reactivity of the glycosyl donor. |

| Conformational Control | Favors the gg rotamer of the C5-C6 bond, stabilizing the oxocarbenium ion. | Promotes α-selectivity and can suppress side reactions. beilstein-journals.orgnih.govresearchgate.net |

Ferrier Rearrangement and Allylic Transpositions

The Ferrier rearrangement is a characteristic reaction of glycals, involving the allylic rearrangement of the double bond from the C1-C2 to the C2-C3 position upon treatment with a Lewis acid and a nucleophile. This reaction provides a valuable route to 2,3-unsaturated glycosides.

While specific studies detailing the Ferrier rearrangement of this compound itself are scarce in the reviewed literature, the influence of silyl protecting groups on this transformation has been noted. In glycosylation reactions of a 3,4-O-TIPDS-protected glucal (where TIPDS is tetraisopropyldisiloxanylidene, a cyclic silyl group), the formation of the Ferrier rearrangement product was significantly suppressed compared to reactions with benzylated or TBS-protected glucals. beilstein-journals.org This suggests that the bulky silyl protection, likely through the conformational constraints it imposes, disfavors the mechanistic pathway leading to the Ferrier product. The rearrangement proceeds through a delocalized allyloxocarbenium ion, and the stability and conformation of this intermediate, which are influenced by the protecting groups, are key to the reaction's outcome. mit.edu

Type I Ferrier Rearrangement and Formation of 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful acid-catalyzed reaction for converting glycals into 2,3-unsaturated glycosides. researchgate.netwikipedia.org This transformation involves the displacement of the C-3 substituent with a concomitant allylic shift of the double bond, allowing for the introduction of various nucleophiles at the anomeric center. wikipedia.orgrsc.org For this compound and its derivatives, this reaction provides a direct route to 2,3-unsaturated O-glycosides, which are valuable building blocks in organic synthesis. researchgate.net

The reaction is typically promoted by a Lewis acid, which facilitates the departure of the C-3 substituent to form a key allyloxycarbenium ion intermediate. wikipedia.orgnih.gov A wide range of Lewis acids have been shown to effectively catalyze this rearrangement. For instance, iron(III) chloride (FeCl₃) and boron trifluoride etherate (BF₃·OEt₂) have been successfully employed. nih.gov Studies have shown that FeCl₃ can be a more efficient catalyst than BF₃·OEt₂ for the coupling of acetylated glycals with nucleophiles like diosgenin. nih.gov Other catalysts such as indium(III) chloride (InCl₃), tin(IV) chloride (SnCl₄), and zinc(II) chloride (ZnCl₂) are also effective, often providing high yields and good stereoselectivity. wikipedia.org

The choice of catalyst and reaction conditions can significantly influence the outcome. For example, using B(C₆F₅)₃ as a catalyst with deactivated glycals (those with electron-withdrawing groups at C-3) at elevated temperatures (75 °C) leads to the formation of 2,3-unsaturated α-O-glycoside products. acs.orgnih.gov The reaction accommodates a variety of alcohol nucleophiles, including primary and secondary alcohols, phenols, and even complex sugar-based acceptors. nih.govacs.org The α-anomer is typically the major product, although the α/β ratio can vary depending on the specific substrates and conditions. wikipedia.orgnih.gov

Below is a table summarizing the results of the Type I Ferrier rearrangement with various catalysts and nucleophiles.

| Catalyst | Nucleophile | Conditions | Product(s) | Yield (%) | α:β Ratio | Reference |

| InCl₃ | Methanol | Dichloromethane | Methyl 2,3-unsaturated glucoside | High | 7:1 | wikipedia.org |

| SnCl₄ | Methanol | Dichloromethane, -78 °C, 10 min | Methyl 2,3-unsaturated glucoside | 83 | 86:14 | wikipedia.org |

| BF₃·OEt₂ | Benzyl alcohol | Dichloromethane, -20 °C to RT, 1 hr | Benzyl 2,3-unsaturated glucoside | 98 | N/A | wikipedia.org |

| FeCl₃ | Diosgenin | Et₂O/DCM, 5-15 min | Diosgenyl 2,3-unsaturated glucoside | High | ~10:1 | nih.gov |

| B(C₆F₅)₃ | Primary Alcohols | 75 °C | 2,3-Unsaturated α-O-glycosides | 72-86 | >30:1 | acs.orgnih.gov |

| B(C₆F₅)₃ | Secondary Alcohols | 75 °C | 2,3-Unsaturated α-O-glycosides | 77-82 | >20:1 | acs.orgnih.gov |

Carbon-Ferrier Rearrangement with Various Carbon Nucleophiles

The scope of the Ferrier rearrangement can be expanded to form C-C bonds at the anomeric center by employing carbon-based nucleophiles, a transformation known as the Carbon-Ferrier rearrangement. researchgate.net This method is a popular route to C-glycosides, which are important as stable analogs of O-glycosides. researchgate.net The reaction of this compound or related protected glycals with carbon nucleophiles proceeds through the same allylic oxocarbenium ion intermediate, leading to 2,3-unsaturated C-glycosides. rsc.org

A variety of carbon nucleophiles have been successfully used in this reaction. researchgate.net Allylsilanes, such as allyltrimethylsilane (B147118) (ATMS), are among the most prominent nucleophiles, typically activated by a Lewis acid like TiCl₄. umich.edu The reaction is highly regioselective, with the allyl group adding to the C-1 position. umich.edu Other effective carbon nucleophiles include silyl enol ethers, silylacetylenes, and organozinc reagents. researchgate.net By replacing the alcohol nucleophile with a silane, such as triethylsilane, the reaction can yield 2,3-unsaturated deoxy sugars. wikipedia.org

For instance, the reaction of a 6-O-TIPS protected glucal derivative with heteroaromatic nucleophiles in the presence of BF₃·OEt₂ furnished C-3 substituted derivatives stereoselectively. rsc.org However, using trimethylsilyl (B98337) cyanide (TMSCN) as the nucleophile resulted in the formation of a C-1 linked cyanide product, demonstrating the influence of the nucleophile on the reaction's regiochemical outcome. rsc.org

| Lewis Acid | Carbon Nucleophile | Substrate | Product Type | Reference(s) |

| TiCl₄ | Allyltrimethylsilane | Glycal acetates | C-1 Allylated 2,3-unsaturated glycoside | umich.edu |

| BF₃·OEt₂ | Heteroaromatics | 6-O-TIPS-D-glucal derivative | C-3 Substituted C-glycoside | rsc.org |

| BF₃·OEt₂ | Trimethylsilyl cyanide (TMSCN) | 6-O-TIPS-D-glucal derivative | C-1 Cyano-2,3-unsaturated glycoside | rsc.org |

| Various | Silyl enol ethers, silylacetylenes | Glycals | 2,3-Unsaturated C-glycoside | researchgate.net |

| Various | Triethylsilane | Glycals | 2,3-Unsaturated deoxy sugar | wikipedia.org |

Mechanistic Elucidation of Ferrier Glycosyl Cation Intermediates

The mechanism of the Ferrier rearrangement has been a subject of extensive investigation, with the central feature being the formation of a transient, high-energy glycosyl cation intermediate. researchgate.netnih.gov Two primary structures have been proposed for this intermediate: a delocalized allyloxycarbenium ion and a dioxolenium ion formed through neighboring group participation. nih.govnih.govmpg.de

The first step involves the coordination of a Lewis acid to the C-3 oxygen atom (of an acetate (B1210297) or other leaving group), promoting its departure and generating a resonance-stabilized allyloxycarbenium ion. wikipedia.orgnih.gov This cation is stabilized by the delocalization of the positive charge between the anomeric carbon (C-1) and C-3, with the endocyclic oxygen also participating. csic.es

Alternatively, when a participating group like an acetyl group is present at C-4, the mechanism can involve anchimeric assistance. nih.govmpg.de The C-4 acetyl group can attack the C-3 position as the leaving group departs, forming a five-membered dioxolenium ion intermediate. nih.govmpg.de This pathway is thought to explain why acetylated glucals often react more readily than their galactal counterparts. nih.gov Recent studies using gas-phase cryogenic infrared spectroscopy and density functional theory (DFT) have provided direct structural characterization of these intermediates, showing that for acetylated glucal, the generated Ferrier cation adopts a dioxolenium-type structure. nih.govmpg.de It is believed that the allyloxycarbenium and dioxolenium ions may exist in a thermodynamic equilibrium, with the allyloxycarbenium ion being the species that directly participates in the final rearrangement step by reacting with the nucleophile at C-1. nih.gov

Factors Influencing Regio- and Stereoselectivity in Ferrier Reactions

The regio- and stereochemical outcome of the Ferrier rearrangement is governed by several interconnected factors, including the nature of the Lewis acid, the protecting groups on the glycal, and the conformation of the pyranose ring. nih.govnih.gov

Lewis Acids: The choice of Lewis acid is crucial. Strong Lewis acids can lead to side reactions, while milder ones like InCl₃ or FeCl₃ can provide high yields and selectivity under ambient conditions. researchgate.netnih.gov Boron-based Lewis acids such as B(C₆F₅)₃ have shown remarkable control, enabling substrate-dependent synthesis of either 2,3-unsaturated glycosides or 2-deoxyglycosides. nih.gov

Protecting Groups: The protecting groups on the glycal backbone have a profound impact. The bulky 6-O-triisopropylsilyl (TIPS) group not only enhances solubility and stability but can also influence the conformation of the ring and the stereochemical approach of the nucleophile. chemimpex.com The nature of the substituent at C-3 and C-4 is particularly important. An acetyl group at C-4 can participate in the reaction via anchimeric assistance, forming a dioxolenium intermediate and influencing the reaction rate and stereoselectivity. nih.govmpg.de In contrast, non-participating groups like benzyl or silyl ethers at C-4 would favor the formation of the open allyloxycarbenium ion. researchgate.net

Conformation: The stereoselectivity of the nucleophilic attack is largely determined by the conformational stability of the 2,3-unsaturated pyranose ring in the transition state. nih.gov These rings typically adopt half-chair conformations, such as ⁰H₅ or ⁵H₀. nih.gov The incoming nucleophile generally prefers to attack from the pseudo-axial direction to achieve a lower energy, chair-like transition state. The substituents on the ring, especially the bulky group at C-6 (like O-TIPS) and the group at C-4, dictate the preferred conformation and, consequently, the dominant anomer (α or β) formed. nih.gov For D-glucal derivatives, the reaction often yields the α-anomer as the major product. wikipedia.orgnih.gov

Electrophilic Additions to the Glucal Double Bond

The electron-rich double bond of this compound is susceptible to electrophilic attack, providing a pathway to a range of saturated and functionalized pyranoside derivatives. These reactions, including epoxidation, aziridination, and dihydroxylation, are often highly diastereoselective due to the influence of the chiral carbohydrate scaffold.

Diastereoselective Epoxidation and Aziridination Reactions

Epoxidation of the glucal double bond introduces a strained three-membered oxirane ring, which can be subsequently opened by various nucleophiles to afford functionalized sugars. The stereochemical outcome of the epoxidation is controlled by the existing stereocenters in the glucal. The reaction is typically carried out using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). Due to steric hindrance from the substituents on the pyranose ring, the epoxidizing agent preferentially attacks the face of the double bond opposite to the bulky groups, leading to high diastereoselectivity. tdx.cat

Aziridination introduces a nitrogen atom across the double bond, forming an aziridine (B145994) ring. conicet.gov.ar These nitrogen-containing heterocycles are versatile intermediates for the synthesis of amino sugars. beilstein-journals.org Catalytic stereoselective aziridination can be achieved using various methods, often involving transition metal catalysts and a nitrene source. For example, copper-catalyzed aziridination using sulfonimidamides in the presence of an iodine(III) oxidant has been shown to be effective for various olefins, producing aziridines in high yields. conicet.gov.ar The chiral environment of the glucal substrate directs the approach of the nitrene, resulting in a diastereoselective reaction. The synthesis of C-trisubstituted, N-unprotected aziridines bearing a peptide side chain has been achieved through multi-component reactions, highlighting the utility of these building blocks. beilstein-journals.org

Dihydroxylation and Other Oxidative Transformations

Dihydroxylation of the glucal double bond introduces two hydroxyl groups at the C-1 and C-2 positions, leading to the formation of pyranose derivatives. This transformation can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). The reaction is typically diastereoselective, with the diol being formed on the less sterically hindered face of the double bond. The stereoselectivity is influenced by the substituents on the glycal, particularly the allylic group at C-3 and the bulky silyl ether at C-6. mdpi.com

Other oxidative transformations are also possible. For example, molybdenum-catalyzed epoxidation-alcoholysis of glycals using reagents like methyltrioxorhenium (MTO) can lead to methyl glycosides. tdx.cat The diastereoselectivity of this process is governed by steric factors, with epoxidation occurring preferentially on the face of the double bond opposite to the C-3 substituent. tdx.cat

Halogenation and Hydrohalogenation Studies

The double bond of glycals, including this compound, is susceptible to electrophilic addition of halogens (halogenation) and hydrogen halides (hydrohalogenation). These reactions are pivotal for the synthesis of 2-deoxy-2-halo sugars, which are valuable intermediates in carbohydrate chemistry.

The reaction of a glycal with a halogen, such as iodine, in the presence of an alcohol, leads to the formation of 2-deoxy-2-iodo-glycopyranosides. For instance, the reaction of D-glucal triacetate with iodine and an alcohol in the presence of silver perchlorate (B79767) and collidine yields a mixture of α-D-manno and β-D-gluco isomers of the corresponding 2-deoxy-2-iodo-glycopyranoside triacetates in near quantitative yields. cdnsciencepub.comcdnsciencepub.com The stereochemical outcome of these additions is typically anti, meaning the two new substituents add to opposite faces of the double bond. youtube.com The ratio of the resulting α-manno to β-gluco isomers is influenced by the steric bulk of the alcohol used. cdnsciencepub.comcdnsciencepub.com

Similarly, hydrohalogenation can be achieved through various methods, including the use of methanolic hydrogen halide. researchgate.net These reactions proceed via an initial protonation of the double bond, followed by the nucleophilic attack of the halide ion. The regioselectivity is governed by the electronic nature of the enol ether, with the halogen typically adding to the C-2 position.

A key application of these halogenated intermediates is their subsequent transformation. For example, the 2-deoxy-2-iodo derivatives can be subjected to reductive dehalogenation to afford 2-deoxy sugars. researchgate.net The stereochemical outcome of this reduction can be influenced by the configuration at the anomeric center. cdnsciencepub.com

Detailed research has explored various conditions for these transformations. For example, N-iodosuccinimide (NIS) has been used as an effective iodine source for the synthesis of 2-deoxy-2-iodoglycosides from glycals. researchgate.net The reactivity can be further enhanced by the addition of triphenylphosphine (B44618) (PPh3). researchgate.net

Table 1: Halogenation and Hydrohalogenation Reactions of Glucal Derivatives

| Starting Material | Reagents | Product(s) | Yield | Reference |

| D-Glucal triacetate | I₂, MeOH, AgClO₄, Collidine | Methyl 2-deoxy-2-iodo-α-D-manno- and β-D-glucopyranoside triacetates | Near quantitative | cdnsciencepub.comcdnsciencepub.com |

| D-Glucal triacetate | I₂, Cyclohexanol, AgClO₄, Collidine | Cyclohexyl 2-deoxy-2-iodo-α-D-manno- and β-D-glucopyranoside triacetates | Near quantitative | cdnsciencepub.comcdnsciencepub.com |

| D-Glucal triacetate | I₂, t-Butanol, AgClO₄, Collidine | t-Butyl 2-deoxy-2-iodo-α-D-manno- and β-D-glucopyranoside triacetates | Near quantitative | cdnsciencepub.comcdnsciencepub.com |

| Protected D-Glucal | NIS, PPh₃, Alcohol | 2-deoxy-2-iodoglycosides | High | researchgate.net |

Radical Reactions and Reductive Transformations

This compound and related glycals are excellent substrates for a variety of radical reactions due to their remarkable stability under oxidative conditions. core.ac.uk The electron-rich double bond can react with electrophilic radicals, leading to the formation of C-2 functionalized derivatives. core.ac.ukmdpi.com

One significant area of investigation is the addition of heteroatom radicals. For example, the addition of thiyl radicals, generated from thiols, to the glucal double bond provides a route to 2-deoxy-2-thio-glycosides. mdpi.com Similarly, the addition of phosphinoyl radicals has been shown to produce 2-deoxy-2-phosphorus analogues in high yield and stereoselectivity. mdpi.com

Reductive transformations of this compound and its derivatives often target the double bond or functional groups introduced through other reactions. A common transformation is the reductive cleavage of a halogen at the C-2 position, which is a key step in the synthesis of 2-deoxy sugars from 2-halo precursors. acs.org This can be achieved using reagents like tributyltin hydride under free radical conditions. researchgate.net

Another important reductive transformation is desulfurization. acs.orgresearchgate.net For instance, a thioacetyl group at the C-2 position can be removed under UV light in the presence of a trialkylphosphine to yield the corresponding 2-deoxy glycoside. acs.orgresearchgate.net This method offers a safer alternative to traditional methods using Raney nickel. researchgate.net Reductive elimination using reagents like lithium naphthalenide can be employed to convert thiophenyl glycosides into glycals. nih.gov

Table 2: Radical and Reductive Transformations of Glucal Derivatives

| Reaction Type | Starting Material | Reagents | Product | Reference |

| Radical Addition | Tri-O-acetyl-D-glucal | Diphenylphosphine oxide, Mn(OAc)₂, air | 2-Deoxy-2-phosphorus analogue | mdpi.com |

| Reductive Dehalogenation | 2-Deoxy-2-iodo-α-D-mannopyranosylbenzotriazole | Tributyltin hydride | 2-Deoxy-α-D-glucopyranosylbenzotriazole | researchgate.net |

| Reductive Desulfurization | Glycosyl thiol | PEt₃, UV light | Deoxy glycoside | researchgate.net |

| Reductive Elimination | 3-Deoxy-thiophenyl galactoside | Lithium naphthalenide | 3-Deoxygalactal | nih.gov |

Selective Functional Group Transformations and Derivatizations at Peripheral Positions

The hydroxyl groups at C-3 and C-4, and the silylated hydroxyl at C-6 of this compound, allow for a range of selective functional group transformations. The bulky triisopropylsilyl (TIPS) group at the primary C-6 position provides steric hindrance, which can influence the reactivity of the neighboring hydroxyl groups and allows for its selective removal under specific conditions. chemimpex.com

Silyl ethers, including the TIPS group, are generally stable but can be cleaved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.comharvard.edu The differential stability of various silyl ethers allows for selective deprotection strategies. numberanalytics.comnumberanalytics.com For instance, a primary TBDMS ether can be cleaved in the presence of a secondary TBDMS ether. researchgate.net This principle of selective deprotection is crucial in complex carbohydrate synthesis. numberanalytics.com

The free hydroxyl groups at C-3 and C-4 can be acylated or etherified. For example, acetylation with acetic anhydride (B1165640) is a common transformation. vulcanchem.com The introduction of different protecting groups at these positions is a key strategy in the multi-step synthesis of complex oligosaccharides.

Furthermore, the C-1 position of the glycal can be functionalized. For instance, metalation with t-butyllithium followed by reaction with an electrophile, such as diiodoethane, can introduce an iodine atom at C-1, forming 1-iodo-3,4,6-tri-O-(triisopropylsilyl)-D-glucal. acs.orgcdnsciencepub.com This iodinated glycal is a versatile intermediate for palladium-catalyzed cross-coupling reactions to form C-aryl glucals. acs.orgcdnsciencepub.com

Under Vilsmeier-Haack conditions, it has been observed that silyl-protected D-glucals can undergo selective conversion to the corresponding C-6-O-formates. researchgate.netgelest.com

Table 3: Selective Functional Group Transformations

| Position | Reaction Type | Reagents | Product | Reference |

| C-6 | Desilylation | Tetrabutylammonium fluoride (TBAF) | C-6 Hydroxyl | numberanalytics.comharvard.edu |

| C-3, C-4 | Acetylation | Acetic anhydride, Pyridine | 3,4-Di-O-acetyl derivative | vulcanchem.com |

| C-1 | Iodination | t-BuLi, C₂H₄I₂ | 1-Iodo-D-glucal derivative | acs.orgcdnsciencepub.com |

| C-6 | Formylation | POCl₃, DMF | C-6-O-formate | researchgate.netgelest.com |

Applications of 6 O Triisopropylsilyl D Glucal As a Chiral Building Block

Synthesis of Complex Oligosaccharides and Polysaccharide Analogs

6-O-Triisopropylsilyl-D-glucal serves as a crucial starting material in the synthesis of complex oligosaccharides and polysaccharide analogs. The TIPS group at the 6-O position provides robust protection during various chemical transformations, while its selective removal under specific conditions allows for further functionalization at this position. chemimpex.com This strategic protection is fundamental to achieving regioselectivity in glycosylation reactions, which are the cornerstone of oligosaccharide synthesis. nih.gov

The double bond between C1 and C2 in the glucal ring is a key reactive site. It can be readily functionalized through various reactions, such as epoxidation, dihydroxylation, and aziridination, to introduce new stereocenters and functional groups. These transformations are often highly stereoselective, influenced by the existing chirality of the glucal scaffold. For instance, the epoxidation of this compound typically proceeds from the less hindered face of the molecule, leading to the formation of a specific epoxide isomer. This epoxide can then be opened by a suitable glycosyl acceptor to form a glycosidic linkage with controlled stereochemistry.

In the assembly of oligosaccharides, this compound can function as a glycosyl donor precursor. Activation of the double bond, for example, through treatment with an electrophilic reagent, generates a reactive oxocarbenium ion intermediate that can then be trapped by a glycosyl acceptor. The stereochemical outcome of such glycosylation reactions is influenced by several factors, including the nature of the protecting groups on both the donor and acceptor, the solvent, and the reaction conditions. nih.govfrontiersin.org The bulky TIPS group can play a role in directing the approach of the glycosyl acceptor, thereby influencing the anomeric selectivity of the newly formed glycosidic bond.

Furthermore, the ability to selectively deprotect the 6-O-TIPS group allows for the synthesis of branched oligosaccharides and polysaccharide analogs. nih.gov Once the main chain of an oligosaccharide is assembled, the TIPS group can be removed to expose the primary hydroxyl group at the C6 position, which can then serve as an acceptor for another glycosylation reaction, leading to the formation of a branched structure.

Table 1: Examples of Oligosaccharide Synthesis using Protected Glucals

| Glycosyl Donor Precursor | Glycosyl Acceptor | Key Reaction | Resulting Linkage |

| 3,4-Di-O-acetyl-6-O-TIPS-D-glucal | Protected Glucose Derivative | Epoxidation followed by nucleophilic opening | 1,2-trans-glycosidic bond |

| Per-O-benzylated D-galactal | Carbohydrate Acceptor | Thiourea-catalyzed glycosylation | α-selective 2-deoxygalactose |

| 2,3-O-xylene protected thioglycoside | Various Acceptors | NIS/TMSOTf activation | Predominantly β-glycosides |

Construction of Glycoconjugates and Glycomimetics for Biological Studies

Glycoconjugates, molecules where carbohydrates are linked to other chemical species like proteins or lipids, and glycomimetics, compounds that mimic the structure and/or function of carbohydrates, are invaluable tools in glycobiology and drug discovery. nih.govunimib.itnih.gov this compound is a key starting material for the synthesis of these important molecules. chemimpex.com

The synthesis of glycoconjugates often requires a carbohydrate building block with orthogonal protecting groups that allow for selective functionalization. The TIPS group at the 6-O position of D-glucal provides such a handle. For instance, after elaborating the glucal into a more complex carbohydrate structure, the TIPS group can be selectively removed and the resulting primary alcohol can be converted into a reactive functional group, such as an amine or a carboxylic acid. This functional group can then be used to couple the carbohydrate to a peptide, a lipid, or another molecule of interest. nih.gov

In the realm of glycomimetics, this compound provides a versatile scaffold for creating analogs with improved properties over their natural counterparts, such as enhanced metabolic stability and bioavailability. nih.govunimi.it The enol ether functionality of the glucal can be exploited to synthesize C-glycosides, where the anomeric oxygen is replaced by a carbon atom. C-glycosides are resistant to enzymatic hydrolysis and are therefore attractive as therapeutic agents. The synthesis of C-glycosides often involves the reaction of a glucal derivative with a carbon nucleophile.

Furthermore, the double bond in this compound can be used to introduce non-native functionalities. For example, hydrogenation of the double bond leads to a 1,5-anhydro-D-glucitol derivative, which can serve as a core structure for various glycomimetics. The inherent chirality of the glucal is transferred to the resulting products, ensuring the synthesis of enantiomerically pure compounds.

Table 2: Strategies for Glycoconjugate and Glycomimetic Synthesis from Protected Glucals

| Starting Material | Synthetic Strategy | Target Molecule | Application |

| 6-O-TIPS-D-glucal | Functionalization and coupling | Glycopeptides | Biological studies, Vaccine development |

| 6-O-TIPS-D-glucal | C-glycosylation | C-glycoside analogs | Enzyme inhibitors, Therapeutic agents |

| 6-O-TIPS-D-glucal | Modification of the sugar ring | Iminosugars | Glycosidase inhibitors |

| 6-O-TIPS-D-glucal | Hydrogenation and further derivatization | 1,5-anhydro-D-glucitol mimetics | Probes for biological processes |

Precursor for Bioactive Natural Products and Pharmaceuticals

Many bioactive natural products and pharmaceuticals contain carbohydrate moieties that are crucial for their biological activity. nih.gov The synthesis of these complex molecules often relies on the use of chiral building blocks derived from readily available sugars. This compound, with its defined stereochemistry and versatile reactivity, serves as an excellent precursor for the synthesis of such compounds. chemimpex.comrroij.com

The synthetic utility of this compound in this context lies in its ability to be transformed into a wide array of functionalized carbohydrate derivatives. For instance, the glucal can be converted into various 2-deoxy sugars, which are components of many natural products with antibiotic and anticancer properties. The synthesis of these 2-deoxy sugars often involves the stereoselective addition of nucleophiles to the double bond of the glucal.

Moreover, the chiral backbone of this compound can be used to construct the core structures of various natural products. The stereocenters present in the glucal can be used to control the stereochemistry of subsequent reactions, leading to the synthesis of the desired target molecule with high stereopurity. The protecting group strategy, particularly the use of the bulky TIPS group, is critical in these multi-step syntheses to ensure that specific hydroxyl groups are masked while others are available for reaction. nih.gov

While specific examples of total syntheses starting directly from this compound are often detailed in specialized literature, the general principles of using protected glycals as precursors for natural product synthesis are well-established. These syntheses often involve a series of reactions including glycosylations, functional group interconversions, and carbon-carbon bond formations, all of which can be applied to derivatives of this compound.

Table 3: Classes of Bioactive Molecules Synthesized from Carbohydrate Precursors

| Class of Bioactive Molecule | Key Carbohydrate-Derived Moiety | Therapeutic Area |

| Macrolide Antibiotics | Deoxysugars | Antibacterial |

| Anthracycline Anticancer Agents | Daunosamine | Oncology |

| Cardiac Glycosides | Digitoxose | Cardiology |

| Aminoglycoside Antibiotics | Aminosugars | Antibacterial |

Development of Novel Chiral Scaffolds and Stereoselective Constructions

The inherent chirality of carbohydrates makes them attractive starting materials for the development of novel chiral scaffolds and for use in stereoselective synthesis. nih.govresearchgate.net this compound is an excellent example of a carbohydrate-derived building block that can be used to create complex, three-dimensional structures with well-defined stereochemistry. universiteitleiden.nl

The rigid pyranose ring of the glucal provides a predictable conformational bias, which can be exploited to control the stereochemical outcome of reactions. The substituents on the ring, including the protected hydroxyl groups, can direct the approach of reagents to one face of the molecule over the other. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis. nih.gov

For example, the double bond of this compound can participate in a variety of stereoselective reactions, such as Diels-Alder reactions, [2+2] cycloadditions, and transition metal-catalyzed cross-coupling reactions. In these reactions, the chiral information embedded in the glucal scaffold is transferred to the products, leading to the formation of new chiral centers with high diastereoselectivity.

The resulting products, which often possess unique and complex architectures, can be used as chiral ligands in asymmetric catalysis, as chiral auxiliaries in organic synthesis, or as scaffolds for the construction of combinatorial libraries of chiral molecules. nih.gov The ability to selectively manipulate the protecting groups on the glucal scaffold allows for the introduction of diverse functionalities, further expanding the range of chiral structures that can be accessed.

Table 4: Stereoselective Reactions Involving Glucal Derivatives

| Reaction Type | Reagent/Catalyst | Stereochemical Outcome | Application of Product |

| Epoxidation | m-CPBA | syn-epoxide | Intermediate for nucleophilic opening |

| Dihydroxylation | OsO4 | syn-diol | Synthesis of polyhydroxylated compounds |

| Diels-Alder Reaction | Diene | Endo/exo selectivity | Construction of bicyclic systems |

| Heck Coupling | Pd catalyst | Stereospecific C-C bond formation | Synthesis of C-glycosides |

Late-Stage Diversification Strategies in Drug Discovery

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of a complex molecule, such as a lead compound, in the final steps of its synthesis. nih.govnih.govdntb.gov.ua This approach allows for the rapid generation of a library of analogs with diverse structures and properties, which can be screened for improved biological activity, selectivity, and pharmacokinetic profiles. While direct examples involving this compound in LSF are not prominently featured in general literature, the principles of using protected carbohydrate intermediates are highly relevant.

Silyl-protected glycals like this compound can be considered as versatile platforms for late-stage diversification. rsc.org For instance, a core structure containing a protected glucal moiety could be synthesized, and in the late stages, the silyl (B83357) group could be selectively removed to allow for the introduction of various substituents at the 6-position. This would enable the exploration of the structure-activity relationship (SAR) related to this part of the molecule.

Furthermore, the double bond of the glucal offers another point for late-stage diversification. A variety of functional groups can be introduced across the double bond, leading to a range of analogs with different stereochemistries and functionalities at the C1 and C2 positions. This approach could be particularly useful for optimizing the interaction of a carbohydrate-based drug candidate with its biological target.

The development of new synthetic methodologies for the late-stage functionalization of C-H bonds has further expanded the possibilities for diversifying complex molecules. nih.govacs.org Although challenging, the application of such methods to carbohydrate scaffolds could provide access to novel analogs that would be difficult to synthesize using traditional methods. The strategic placement of protecting groups, such as the TIPS group, would be crucial for controlling the regioselectivity of such C-H functionalization reactions.

Table 5: Potential Late-Stage Diversification Strategies Using Protected Glucals

| Diversification Point | Reaction Type | Potential Modifications |

| 6-O-position (after deprotection) | Etherification, Esterification, etc. | Alkyl chains, aromatic groups, charged moieties |

| C1-C2 double bond | Addition reactions | Halogenation, azidation, amination |

| C-H bonds | C-H activation/functionalization | Introduction of alkyl, aryl, or heteroaryl groups |

Advanced Catalytic Systems and Methodologies in 6 O Triisopropylsilyl D Glucal Transformations

Transition Metal Catalysis (e.g., Palladium, Copper, Zinc)

Transition metal catalysis has emerged as a powerful tool for the functionalization of glycals, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high levels of control and efficiency. In the context of 6-O-Triisopropylsilyl-D-glucal, palladium has been the most extensively studied transition metal, facilitating a range of cross-coupling and cyclization reactions.

Palladium Catalysis: Palladium-catalyzed reactions have been instrumental in the synthesis of C-aryl glucals. One notable application involves the coupling of metalated aromatics with 1-iodo-3,4,6-tri-O-(triisopropylsilyl)-D-glucal. This approach provides a direct route to C-glycosides, which are important mimics of natural carbohydrates with enhanced stability. Furthermore, palladium catalysis has been employed in the aminocarbonylative cyclization of 1-alkynyl-2-iodo-D-glucals, which are themselves synthesized from TIPS-protected iodoglucal precursors. This methodology allows for the construction of complex heterocyclic structures fused to the glycal backbone. The Suzuki-Miyaura cross-coupling of glycal boronates, often prepared from silylated glucal precursors, with various organic halides is another significant application of palladium catalysis in this field.

| Catalyst System | Reactants | Product Type | Reference |

| Pd(PPh₃)₄ | 1-Iodo-3,4,6-tri-O-(triisopropylsilyl)-D-glucal, Organometallic aromatic | C-Aryl glucals | N/A |

| PdCl₂(PPh₃)₂ / Mo(CO)₆ | 1-Alkynyl-2-iodo-D-glucals (from TIPS-protected glucal), Amines | Glycosides fused to pyridinones | N/A |

| Pd(dppf)Cl₂ | Glycal boronate (from silylated glucal), Organic halides | C-1 substituted glycals | N/A |

Copper and Zinc Catalysis: While the literature on copper and zinc-catalyzed transformations specifically involving this compound is less extensive, the broader field of carbohydrate chemistry suggests potential applications. Copper catalysts are known to participate in a variety of coupling reactions, including azide-alkyne cycloadditions (click chemistry) and Ullmann-type couplings, which could be applied to suitably functionalized silylated glucals. Zinc catalysts, often in the form of zinc salts, are recognized for their role in promoting glycosylation reactions and other Lewis acid-catalyzed transformations, as will be discussed in a later section. The development of specific copper and zinc-catalyzed methodologies for 6-O-TIPS-D-glucal represents an area ripe for future investigation.

Organocatalysis and Biocatalysis

In recent years, organocatalysis and biocatalysis have gained prominence as powerful strategies in asymmetric synthesis, offering mild reaction conditions and high levels of stereocontrol, often complementary to traditional metal-based catalysts.

Organocatalysis: The application of small organic molecules as catalysts has proven effective in the activation of silylated glucals for glycosylation reactions. For instance, chiral phosphoric acids and thiourea (B124793) derivatives have been successfully employed as organocatalysts in the 2-deoxyglycosylation of silylated D-glucals. These catalysts operate through hydrogen bonding interactions, activating the glycal donor and facilitating the nucleophilic attack of an acceptor alcohol with high stereoselectivity. This approach avoids the use of potentially toxic heavy metals and offers a valuable tool for the synthesis of 2-deoxyglycosides, which are prevalent in many natural products and bioactive molecules.

Biocatalysis: The use of enzymes to catalyze reactions on carbohydrate substrates offers unparalleled specificity and efficiency under mild, aqueous conditions. While specific examples of biocatalytic transformations directly on this compound are not widely reported, the principles of biocatalysis are highly relevant. Glycosyltransferases and glycosidases are enzymes that can be engineered to accept modified sugar donors and acceptors for the synthesis of oligosaccharides. The bulky TIPS group on the 6-position of the glucal could be strategically employed to influence substrate recognition and reactivity in enzymatic pockets. Future research may focus on identifying or engineering enzymes capable of utilizing silylated glucals as substrates for the synthesis of complex glycoconjugates.

Acid and Lewis Acid Catalysis

Acid catalysis, particularly employing Lewis acids, is a cornerstone of glycosylation chemistry. The electron-deficient nature of Lewis acids allows them to activate the glycal double bond, making it susceptible to nucleophilic attack.

A variety of Lewis acids have been shown to catalyze the addition of alcohols to glucal derivatives. For instance, zinc chloride (ZnCl₂) and scandium triflate (Sc(OTf)₃) have been used to promote glycosylation reactions with protected glucals. Triphenylphosphine (B44618) hydrobromide (TPHB) and boron trifluoride etherate (BF₃·OEt₂) are other effective promoters for the addition of alcohols to peracetylated D-glycals, a reaction manifold that is directly applicable to silylated glucals like this compound. Zinc iodide (ZnI₂) has been specifically noted for its ability to mediate cis-selective glycosylations, offering a valuable method for controlling the stereochemical outcome of the reaction. The choice of Lewis acid and reaction conditions can significantly influence the yield and the α/β selectivity of the resulting glycoside.

| Lewis Acid Catalyst | Glycal Type | Reaction Type | Key Feature |

| ZnCl₂, Sc(OTf)₃ | Protected Glucals | Glycosylation | General promoters |

| TPHB, BF₃·OEt₂ | Peracetylated D-Glycals | Alcohol Addition | Efficient promotion |

| ZnI₂ | Silylated Glucals | Glycosylation | Promotes cis-selectivity |

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methodologies to construct complex molecules that would be difficult to access by either approach alone. This strategy is particularly powerful in carbohydrate chemistry, where the precise control of stereochemistry is paramount.

While specific chemoenzymatic routes starting directly from this compound are not yet well-established in the literature, the potential for such approaches is significant. A plausible chemoenzymatic strategy could involve the initial chemical synthesis of a functionalized glycoside from 6-O-TIPS-D-glucal using one of the catalytic methods described above. This chemically synthesized glycoside could then serve as a substrate for an enzymatic transformation, such as elongation of the carbohydrate chain by a glycosyltransferase or modification by another carbohydrate-active enzyme. This combination of chemical flexibility and enzymatic precision would allow for the efficient assembly of complex and biologically relevant oligosaccharides and glycoconjugates.

Green Chemistry Aspects and Sustainable Methodologies in Glucal Synthesis and Reactivity

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes in carbohydrate chemistry. Key aspects include the use of non-toxic and renewable reagents, the development of catalytic processes to minimize waste, and the use of environmentally benign solvents.

In the context of this compound transformations, the shift towards catalytic methods, be it with transition metals, organocatalysts, or enzymes, inherently aligns with the principles of green chemistry by reducing the need for stoichiometric reagents. The use of biocatalysis, with its reliance on water as a solvent and mild reaction conditions, represents a particularly green approach. Furthermore, research into alternative reaction media, such as deep eutectic solvents (DES), is gaining traction. These solvents are often biodegradable and can offer unique solubility and reactivity profiles, potentially providing greener alternatives to traditional organic solvents for reactions involving silylated glucals. The development of recyclable catalysts and processes that minimize purification steps are also crucial areas of focus for enhancing the sustainability of synthetic methodologies applied to this important carbohydrate building block.

Spectroscopic and Analytical Techniques for Research on 6 O Triisopropylsilyl D Glucal

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 6-O-Triisopropylsilyl-D-glucal. unina.it One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to determine the conformation of the glucal ring.

Structural Assignment: The chemical shifts of the anomeric proton and other ring protons in the ¹H NMR spectrum are indicative of the glucal structure. nih.gov For instance, the presence of the triisopropylsilyl (TIPS) group at the 6-position influences the chemical shifts of neighboring protons, H-5 and H-6. researchgate.net The ¹³C NMR spectrum provides information on the carbon framework, with the chemical shifts of the carbon atoms involved in the glycosidic bond being particularly informative. unina.it

Conformational Analysis: The conformation of the dihydropyran ring of the glucal can be determined by analyzing the scalar spin-spin coupling constants (J-couplings) between protons. nih.gov The magnitude of these coupling constants, particularly ³J(H,H) values, provides information about the dihedral angles between adjacent protons, which in turn defines the ring conformation. nih.govnih.gov For many oligosaccharides, the rotational correlation times can lead to broader NMR signals, but for larger molecules, segmental motion dominates, allowing for acceptable line widths in the spectra, often at elevated temperatures. unimo.it

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons, offering further insights into the three-dimensional structure and conformation of the molecule. scispace.com

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-1 | 6.3 - 6.5 | d | J = 6.0 - 7.0 |

| H-2 | 4.7 - 4.9 | m | |

| H-3 | 4.0 - 4.2 | m | |

| H-4 | 3.8 - 4.0 | m | |

| H-5 | 3.6 - 3.8 | m | |

| H-6a | 3.9 - 4.1 | dd | J = 11.0, 5.0 |

| H-6b | 3.7 - 3.9 | dd | J = 11.0, 2.0 |

| TIPS-CH | 1.0 - 1.2 | m | |

| TIPS-CH₃ | 0.9 - 1.1 | d | J = 7.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Reaction Monitoring and Intermediate Characterization

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of reactions involving this compound and for characterizing reaction intermediates. scripps.edunih.gov Its high sensitivity and ability to provide molecular weight information make it ideal for these applications. rsc.org

Reaction Monitoring: On-line mass spectrometry can be coupled with reaction setups to provide real-time analysis of the reaction mixture. nih.govdurham.ac.uk This allows for the tracking of the consumption of starting materials and the formation of products and byproducts. Techniques like Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM) can be used to selectively detect and quantify specific compounds in the reaction mixture. nih.govfrontiersin.org

Intermediate Characterization: In complex reaction pathways, transient intermediates can be detected and characterized using MS techniques. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the ions, the molecular formula of the intermediates can be deduced. uni.lu Tandem mass spectrometry (MS/MS) can be employed to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 303.1986 |

| [M+Na]⁺ | 325.1805 |

| [M+K]⁺ | 341.1545 |

| [M+NH₄]⁺ | 320.2251 |

Note: These are predicted monoisotopic masses. The observed isotopic pattern will depend on the natural abundance of isotopes.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. frontiersin.orgproteopedia.org To perform X-ray crystallography, a single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the atoms can be determined. proteopedia.orglibretexts.org

While obtaining a suitable crystal of this compound can be challenging, the resulting crystal structure would provide unambiguous confirmation of its stereochemistry and the preferred conformation of the glucal ring in the solid state. This information is invaluable for understanding its reactivity and for computational modeling studies.

Chromatographic Methods for Purification and Purity Assessment in Synthetic Research

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. creative-biolabs.comnih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the starting material, product, and any byproducts can be visualized. rroij.comresearchgate.net The retention factor (Rf) value is characteristic of the compound under specific conditions.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. Silica gel is commonly used as the stationary phase, and a solvent system is selected based on the separation observed by TLC.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for both purification and quantitative purity analysis. By using an appropriate column and mobile phase, excellent separation of this compound from impurities can be achieved. The purity is determined by integrating the peak area of the desired compound and comparing it to the total area of all peaks in the chromatogram.

Interactive Data Table: Typical Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase (Typical) | Detection |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate (B1210297) (e.g., 4:1) | UV light (if applicable), or staining with a carbohydrate-specific reagent (e.g., p-anisaldehyde) |

| Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Hexane/Ethyl Acetate | TLC monitoring of fractions |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water gradient | Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD) |

Theoretical and Computational Studies of 6 O Triisopropylsilyl D Glucal

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction mechanisms of carbohydrates, including protected glycals like 6-O-Triisopropylsilyl-D-glucal. By calculating the electronic structure and energies of reactants, products, and intermediate structures, DFT provides deep insights into reaction pathways that are often difficult to probe experimentally.

Research in carbohydrate chemistry frequently employs DFT to map the potential energy surface of a reaction. This allows for the identification of the most energetically favorable pathway. For reactions involving D-glucal derivatives, such as electrophilic additions across the C1-C2 double bond, DFT calculations can model the step-by-step process. For instance, in the fluorination of a glucal, DFT can be used to model the syn-addition of an electrophilic fluorine source, leading to the formation of an adduct intermediate. researchgate.net The subsequent reaction with a nucleophile can then be modeled to determine the factors governing the stereochemical outcome.

The choice of functional and basis set is critical for obtaining accurate results in carbohydrate systems. Ab initio studies have shown that combinations like B3LYP/6-311++G** or the M06-2X functional provide reliable geometries and conformationally dependent energies for pyranose systems. researchgate.netresearchgate.net These methods are capable of capturing subtle electronic effects, such as the anomeric effect and hyperconjugation, which play a significant role in the reactivity of glycals. DFT studies on related 2-deoxy-D-glucose derivatives have successfully used the B3LYP level of theory to calculate cohesive and interaction energies, supporting structural findings from X-ray crystallography. mdpi.com

By calculating the activation energies for different potential pathways, DFT can explain observed product distributions and stereoselectivities. For example, the formation of 2-deoxy-2-fluoro-D-gluco- versus 2-deoxy-2-fluoro-D-mannopyranose derivatives from the reaction of D-glucal can be rationalized by comparing the transition state energies for the attack on the different faces of the intermediate. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Carbohydrate Analysis

| Level of Theory | Typical Application | Strengths |

|---|---|---|

| B3LYP/6-31G(d) | Initial geometry optimizations | Good balance of speed and accuracy for initial screening. |

| M06-2X/6-311+G(d,p) | Reaction mechanisms, transition states | Excellent for non-covalent interactions and thermochemistry. mdpi.comnih.gov |

| B3LYP/6-311++G | Conformer energies, electronic properties | Provides reliable geometries and energies for pyranose systems. researchgate.netnih.gov |

| ωB97XD/cc-pVTZ | Systems with dispersion forces | Includes long-range dispersion corrections, important for bulky groups. |

Conformational Analysis and Molecular Dynamics Simulations

The reactivity and biological function of this compound are intrinsically linked to its three-dimensional structure and dynamic behavior in solution. Conformational analysis, aided by molecular dynamics (MD) simulations, provides a detailed picture of the molecule's structural landscape.

The D-glucal core exists as a six-membered ring with a double bond, forcing it into a half-chair conformation. Theoretical calculations on related acetylated D-glycals have shown that these molecules exist in a dynamic equilibrium between two primary half-chair conformers, typically designated as ⁴H₅ and ⁵H₄. researchgate.net The relative stability of these conformers is dictated by a balance of steric interactions and electronic effects, such as the vinylogous anomeric effect. The bulky 6-O-triisopropylsilyl (TIPS) group significantly influences this equilibrium by introducing considerable steric hindrance.

Molecular dynamics (MD) simulations are a powerful computational method to study the time-resolved motion of molecules. springernature.comnih.gov Using empirical force fields specifically parameterized for carbohydrates, such as CHARMM or GLYCAM, MD simulations can model the behavior of this compound in an explicit solvent environment over timescales from nanoseconds to microseconds. nih.govspringernature.com These simulations can reveal:

The preferred puckering of the pyranose ring.

The rotational preferences (rotamer populations) of the hydroxymethyl group at C5, which is sterically constrained by the TIPS ether.

The solvent's influence on the conformational equilibrium.

The energy barriers for interconversion between different conformations.

Table 2: Key Dihedral Angles in D-Glucal Conformational Analysis

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| Ring Puckering | C2-C1-O5-C5 | Defines the half-chair conformation of the pyranose ring. |

| ω (omega) | O6-C6-C5-O5 | Describes the orientation of the C6 substituent relative to the ring. nih.gov |

| Hydroxyl Orientations | H-O3-C3-C4 | Defines the orientation of the hydroxyl groups at C3 and C4. |

Prediction of Reactivity and Stereoselectivity based on Electronic and Steric Factors

Computational chemistry offers predictive power in determining how a molecule like this compound will react and which stereoisomer will be the major product. This prediction is primarily based on the analysis of electronic and steric factors, which can be quantified using quantum mechanical calculations. nih.gov

Steric Factors: Steric hindrance plays a decisive role in controlling the stereoselectivity of reactions. The triisopropylsilyl (TIPS) group is exceptionally bulky. In any reaction involving this compound, this group will effectively block one face of the molecule, directing incoming reagents to the less hindered face. This is particularly important in glycosylation reactions, where the stereochemical outcome at the anomeric center (C1) is critical. Computational models can quantify steric hindrance by calculating van der Waals surfaces or using steric parameters. This information, when combined with the analysis of transition state energies, allows for the accurate prediction of whether an α- or β-glycoside will be formed preferentially. nih.govarxiv.org Studies on other complex systems have shown that the interplay between steric and electronic effects can be subtle, and computational analysis is key to disentangling these contributions. nih.govbohrium.comresearchgate.net

Machine learning algorithms, trained on datasets from computational calculations and experimental results, are emerging as a powerful tool for predicting stereoselectivity with high accuracy, even for complex systems where multiple factors are at play. nih.gov

Intermediates and Transition State Analysis

Understanding a chemical reaction in its entirety requires the characterization of its highest-energy point—the transition state—and any transient species known as reaction intermediates. libretexts.org These structures are fleeting and generally impossible to observe directly, making computational analysis an essential methodology. dntb.gov.ua

Transition State Analysis: Using DFT, chemists can perform transition state searches to locate the specific geometry that represents the energy maximum along the reaction coordinate. For a reaction of this compound, such as an acid-catalyzed addition of an alcohol, the transition state would involve the partial breaking of the glucal's C=C double bond and the partial formation of new bonds to the proton and the alcohol. The calculated energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for competing pathways (e.g., pathways leading to different stereoisomers), a theoretical prediction of the major product can be made, which often aligns well with experimental observations. rsc.org

Reaction Intermediates: A reaction mechanism may proceed through one or more intermediates, which are true, albeit short-lived, molecules that exist in energy wells between transition states. libretexts.org In the chemistry of glycals, several types of intermediates are possible. For example, protonation of the double bond can lead to the formation of an oxacarbenium ion intermediate. Alternatively, reactions with electrophiles like iodine can form a cyclic iodonium (B1229267) ion intermediate across the double bond. Computational studies can optimize the geometry of these proposed intermediates and confirm that they are true energy minima on the potential energy surface. The stability and subsequent reaction pathways of these intermediates dictate the final product distribution. For instance, studies on the related 3,4,6-tri-O-benzyl-D-glucal have shown that unique reactive intermediates can be formed that react with nucleophiles in a highly regio- and stereoselective manner. researchgate.net DFT calculations can rationalize these selectivities by examining the electronic structure and steric accessibility of the computed intermediate.

Table 3: Hypothetical Energy Profile for Electrophilic Addition to this compound

| Species | Description | Relative Energy (kcal/mol) - Illustrative |

|---|---|---|

| Reactants | 6-O-TIPS-D-glucal + Electrophile (E⁺) | 0.0 |

| Transition State 1 | Initial attack of E⁺ on the double bond | +15 to +25 |

| Intermediate | Covalent adduct or oxacarbenium ion | +5 to +10 |

| Transition State 2 | Attack of Nucleophile (Nu⁻) on intermediate | +12 to +20 |

| Products | Final substituted sugar | < 0 (for an exothermic reaction) |

Future Directions and Emerging Research Avenues for 6 O Triisopropylsilyl D Glucal

Development of Novel and More Efficient Synthetic Routes

The synthesis of 6-O-Triisopropylsilyl-D-glucal itself, and its subsequent use in constructing more complex molecules, is an area ripe for innovation. While traditional methods for its preparation are established, the development of more efficient and sustainable synthetic routes is a key focus of future research.

Chemoenzymatic strategies also present a powerful approach for the efficient synthesis of silylated glycals. researchgate.netnih.govnih.gov By combining the selectivity of enzymatic transformations with the versatility of chemical synthesis, it may be possible to develop a one-pot synthesis of this compound that minimizes the need for multiple protection and deprotection steps. Lipases, for instance, have been shown to selectively acylate primary alcohols in the presence of secondary ones, and similar enzymatic approaches could be explored for regioselective silylation. researchgate.net

Exploration of New Reactivity Modes and Unprecedented Transformations

The unique electronic and steric properties of this compound make it an interesting substrate for exploring new reactivity modes and unprecedented chemical transformations. The electron-rich double bond of the glucal moiety is susceptible to a variety of electrophilic additions, and the presence of the bulky TIPS group can influence the facial selectivity of these reactions.

A significant area of emerging research is the use of photocatalysis to unlock novel transformations of glycals. rsc.orgresearchgate.net Visible light photocatalysis, a rapidly developing field in organic synthesis, allows for the generation of radical intermediates under mild conditions. rsc.org This opens up possibilities for new carbon-carbon and carbon-heteroatom bond-forming reactions at the anomeric position of this compound that are not accessible through traditional ionic glycosylation methods. For example, the generation of a radical at C1 could enable the synthesis of C-glycosides with diverse and complex aglycones.

Researchers are also investigating unprecedented rearrangements and cascade reactions initiated from silylated glycals. The strategic placement of the TIPS group could be used to direct the outcome of complex reaction sequences, leading to the formation of novel carbohydrate-based scaffolds. For instance, the reaction of nitrosyl triflate with olefins has been shown to induce cationic cascade cyclizations and oxidative cleavages, and similar reactivity could be explored with this compound to generate unique polycyclic structures. nih.gov

The development of new glycosylation methods that leverage the properties of this compound is another important research direction. This includes the exploration of new activators and reaction conditions that can promote stereoselective glycosylation with this donor, particularly for the synthesis of challenging glycosidic linkages. The steric bulk of the TIPS group can be exploited to favor the formation of one anomer over the other, a feature that is highly desirable in oligosaccharide synthesis.

Applications in Advanced Materials Science and Biotechnology

The unique properties of this compound make it an attractive building block for the development of advanced materials with tailored properties. Its carbohydrate core provides biocompatibility and chirality, while the silyl (B83357) group can be used to tune solubility and material properties.

In the field of glycopolymer synthesis , this compound can serve as a key monomer for the creation of well-defined polymers with pendant sugar moieties. escholarship.orgresearchgate.net These glycopolymers have a wide range of potential applications, including as biocompatible coatings for medical devices, as scaffolds for tissue engineering, and as targeted drug delivery vehicles. unimi.itmdpi.comresearchgate.net The ability to control the structure and functionality of these polymers at the molecular level is crucial for their performance, and the use of well-defined building blocks like this compound is essential for achieving this control.

Another emerging application is in the development of biosensors . The carbohydrate portion of the molecule can be designed to interact specifically with biological targets, such as proteins or other carbohydrates. By immobilizing these molecules on a sensor surface, it is possible to create devices that can detect and quantify these targets with high sensitivity and selectivity. The silyl group can be advantageous for surface modification and immobilization.

Furthermore, the use of this compound in glycoengineering is being explored. This involves the modification of biological molecules, such as proteins and lipids, with carbohydrates to alter their properties and functions. The ability to selectively introduce a protected glucal moiety allows for further chemical manipulation, enabling the synthesis of complex glycoconjugates with tailored biological activities.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for complex carbohydrates for biological and medicinal research has driven the development of automated and high-throughput synthesis platforms. These technologies aim to accelerate the synthesis of oligosaccharides and glycoconjugates by automating the repetitive steps of glycosylation and deprotection.

Automated glycan assembly (AGA) is a powerful technique that utilizes solid-phase synthesis to construct complex oligosaccharides in a programmed manner. beilstein-journals.orgnih.govnih.govbeilstein-journals.org The integration of this compound as a building block in AGA platforms is a key area of future research. Its enhanced solubility and stability, conferred by the TIPS group, could make it particularly well-suited for use in automated synthesizers, where reaction efficiency and reliability are paramount. The development of standardized protocols for the use of silylated glucal building blocks in AGA would significantly expand the range of complex carbohydrates that can be synthesized automatically.